2-(2,4-Difluorophenyl)acetamide chemical structure and properties
2-(2,4-Difluorophenyl)acetamide chemical structure and properties
CAS 399-34-8 | A Critical Pharmacophore Intermediate for Fluorinated Therapeutics
Executive Summary
2-(2,4-Difluorophenyl)acetamide (CAS 399-34-8) is a specialized fluorinated building block essential in the synthesis of next-generation agrochemicals and pharmaceuticals, particularly antifungal azoles (e.g., Voriconazole analogs) and P2X7 receptor antagonists.[1] Distinguished by its 2,4-difluoro substitution pattern, this compound offers enhanced metabolic stability by blocking labile sites on the phenyl ring against Cytochrome P450 oxidation. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and applications in medicinal chemistry.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The precise identification of this compound is critical, as it is frequently confused with its anilide isomer, N-(2,4-difluorophenyl)acetamide (CAS 399-36-0). The target compound described here is the primary amide derivative of phenylacetic acid.
Physicochemical Properties Table[1][2][7]
| Property | Specification |
| Chemical Name | 2-(2,4-Difluorophenyl)acetamide |
| CAS Registry Number | 399-34-8 |
| Molecular Formula | C₈H₇F₂NO |
| Molecular Weight | 171.15 g/mol |
| Melting Point | 143–144 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| SMILES | NC(=O)Cc1ccc(F)cc1F |
| InChI Key | SJSQINDQCWKFAM-UHFFFAOYSA-N |
Structural Implications
The 2,4-difluoro substitution creates a specific electronic environment:
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Metabolic Blocking: The fluorine atoms at the ortho and para positions deactivate the ring towards electrophilic aromatic substitution and block metabolic hydroxylation, extending the half-life of derived drugs.
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Lipophilicity: The C-F bonds increase lipophilicity (LogP) compared to the non-fluorinated parent, improving membrane permeability in bio-active scaffolds.
Synthetic Pathways & Process Chemistry[9]
Two primary routes are validated for the synthesis of 2-(2,4-Difluorophenyl)acetamide. The choice of route depends on the availability of starting materials (Acid vs. Nitrile) and scale requirements.
Route A: Amidation via Acid Chloride (Laboratory Scale)
This method is preferred for high-purity applications due to the clean conversion of the intermediate acid chloride.
Precursor: 2,4-Difluorophenylacetic acid (CAS 81228-09-3)[2]
Protocol:
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Activation: Charge a reaction vessel with 2,4-difluorophenylacetic acid (1.0 eq) and anhydrous dichloromethane (DCM).
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Chlorination: Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.
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Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride oil.
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Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.
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Amination: Slowly bubble anhydrous Ammonia gas (NH₃) or add Ammonium Hydroxide (28% aq) into the solution while stirring vigorously.
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Isolation: Filter the precipitated solid. Wash with cold water to remove ammonium salts. Recrystallize from Ethanol/Water.
Route B: Controlled Hydrolysis of Nitrile (Industrial Scale)
This route utilizes the atom-economical hydrolysis of the nitrile precursor.
Precursor: 2,4-Difluorophenylacetonitrile
Protocol:
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Hydrolysis: Dissolve the nitrile in concentrated Sulfuric Acid (H₂SO₄) at 0–5°C.
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Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC for disappearance of the nitrile spot.
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Quenching: Pour the reaction mixture over crushed ice. The amide precipitates out as a solid.[3]
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Neutralization: Adjust pH to ~8 with Sodium Bicarbonate (NaHCO₃) if necessary to remove trapped acid.
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Purification: Filter and dry. Yields are typically >85%.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for CAS 399-34-8 via Acid Chloride activation (Route A) or Nitrile Hydrolysis (Route B).
Applications in Medicinal Chemistry
2-(2,4-Difluorophenyl)acetamide serves as a versatile "handle" for constructing complex heterocyclic systems.
Precursor to Thioamides for Heterocycle Synthesis
The amide oxygen is readily exchanged for sulfur using Lawesson’s Reagent or P₄S₁₀. The resulting thioamide is a reactive intermediate for the Hantzsch Thiazole Synthesis.
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Reaction: Amide + Lawesson's Reagent → Thioamide.
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Application: Synthesis of 1,3-thiazoles and 1,2,4-triazoles found in antifungal agents.[4]
Bioisostere in Antifungal Research
In the development of triazole antifungals (similar to Fluconazole and Voriconazole), the 2,4-difluorophenyl moiety is a "privileged structure."
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Mechanism: The difluoro-substitution mimics the steric bulk of hydrogen while altering the electrostatic potential of the ring, enhancing binding affinity to the fungal CYP51 enzyme (Lanosterol 14α-demethylase).
Structure-Activity Relationship (SAR) Logic
The compound allows researchers to probe the "Fluorine Effect":
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Metabolic Stability: F-substitution prevents oxidative metabolism at the 2 and 4 positions.
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Conformational Lock: The ortho-fluorine can induce specific torsional constraints, locking the phenyl ring in a bioactive conformation relative to the acetamide side chain.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorine substituents.
Analytical Characterization
To validate the identity of synthesized batches, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H-NMR)
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Solvent: DMSO-d₆ or CDCl₃
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Key Signals:
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δ 3.4–3.6 ppm (s, 2H): Benzylic methylene protons (-CH ₂-CO-). This is the diagnostic peak distinguishing it from the anilide (which lacks this CH₂).
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δ 6.9–7.5 ppm (m, 3H): Aromatic protons showing complex splitting due to H-F coupling.
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δ 6.0–7.5 ppm (br s, 2H): Amide -NH ₂ protons (broad, exchangeable with D₂O).
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Infrared Spectroscopy (FT-IR)[6][8][12]
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3100–3400 cm⁻¹: N-H stretching (primary amide doublet).
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1650–1690 cm⁻¹: C=O stretching (Amide I band).
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1400–1600 cm⁻¹: C=C aromatic stretching.
Safety & Handling (SDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (Room Temperature) away from strong oxidizing agents.
References
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Sigma-Aldrich. 2-(2,4-Difluorophenyl)acetamide Product Analysis & Properties. Retrieved from
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National Institute of Standards and Technology (NIST). Acetamide, N-(2,4-difluorophenyl)- (Isomer Distinction Data). Retrieved from
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PubChem. 2-(2,4-Difluorophenyl)acetic acid (Precursor Data). Retrieved from
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MDPI. Synthesis and Characterization of Fluorinated Benzamides. Retrieved from
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Google Patents. Process for the preparation of acetamide derivatives via Nitrile Hydrolysis. Retrieved from



